[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
CAS No.: 512809-57-3
Cat. No.: VC7701698
Molecular Formula: C7H7ClF2N2O2
Molecular Weight: 224.59
* For research use only. Not for human or veterinary use.
![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid - 512809-57-3](/images/structure/VC7701698.png)
Specification
CAS No. | 512809-57-3 |
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Molecular Formula | C7H7ClF2N2O2 |
Molecular Weight | 224.59 |
IUPAC Name | 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C7H7ClF2N2O2/c1-3-5(8)6(7(9)10)11-12(3)2-4(13)14/h7H,2H2,1H3,(H,13,14) |
Standard InChI Key | PIZCTIAZNNVZBR-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CC(=O)O)C(F)F)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid, reflecting its pyrazole core substituted at positions 3, 4, and 5 with difluoromethyl, chloro, and methyl groups, respectively, and an acetic acid moiety at position 1 . Common synonyms include:
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512809-57-3 (CAS Registry Number)
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MFCD03419334
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2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid .
Molecular Structure and Substituent Effects
The compound’s structure (Figure 1) features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:
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Chloro group (Cl): Positioned at C4, this electron-withdrawing group enhances electrophilic substitution reactivity and stabilizes the ring through inductive effects.
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Difluoromethyl group (CFH): At C3, this substituent introduces steric bulk and lipophilicity while modulating electronic properties via fluorine’s electronegativity.
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Methyl group (CH): At C5, it contributes steric hindrance and influences regioselectivity in further derivatization.
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Acetic acid moiety: Linked to N1, this carboxyl group enhances water solubility and enables conjugation reactions .
The combination of these groups creates a molecule with balanced lipophilicity () and polarity, making it suitable for both biological and synthetic applications .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, plausible routes can be inferred from analogous pyrazole syntheses:
Cyclocondensation of Hydrazines
A common method involves reacting a 1,3-diketone precursor with hydrazine derivatives. For example:
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Formation of the pyrazole core: Reaction of 3-(difluoromethyl)-5-methyl-1,3-diketone with hydrazine hydrate yields the intermediate pyrazole.
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Chlorination: Electrophilic chlorination at C4 using or .
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Acetic acid introduction: Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by saponification to yield the carboxylic acid .
Key Challenges
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Regioselectivity: Ensuring substitution at the correct positions requires careful control of reaction conditions (e.g., temperature, catalysts).
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Fluorine stability: Difluoromethyl groups are prone to hydrolysis under acidic or basic conditions, necessitating mild reaction environments .
Supplier | Location | Catalog Number | Purity |
---|---|---|---|
Shanghai Sinch Pharma | China | SCP-1229759 | >98% |
Wuhan Chemwish | China | WC-512809 | >95% |
Physicochemical Properties
Calculated Descriptors
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Molecular formula:
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Molecular weight: 224.59 g/mol
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Hydrogen bond donors/acceptors: 1/5
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-d):
Mass Spectrometry
Applications and Biological Relevance
Pharmaceutical Research
The acetic acid moiety enables conjugation with biomolecules, facilitating:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume